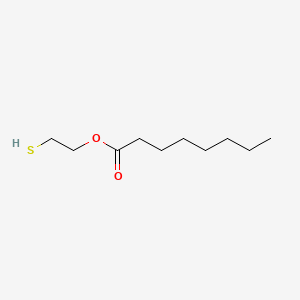
ISO-AMYL-CROTONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ISO-AMYL-CROTONATE, also known as isopentyl 3-methyl-2-butenoate, is an organic compound with the molecular formula C10H18O2. It is an ester derived from 2-butenoic acid and 3-methylbutanol. This compound is known for its fruity aroma and is used in various applications, including flavoring and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 3-methylbutyl ester typically involves the esterification of 2-butenoic acid with 3-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of 2-butenoic acid, 3-methylbutyl ester can be achieved through a similar esterification process. Large-scale production involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
ISO-AMYL-CROTONATE undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-butenoic acid and 3-methylbutanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: 2-butenoic acid and 3-methylbutanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ISO-AMYL-CROTONATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the flavor and fragrance industry due to its fruity aroma.
Wirkmechanismus
The mechanism of action of 2-butenoic acid, 3-methylbutyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
ISO-AMYL-CROTONATE can be compared with other similar esters, such as:
2-Butenoic acid, 2-methyl-, 3-methylbutyl ester: Similar structure but with a different substitution pattern.
2-Butenoic acid, 3-methyl-, ethyl ester: Similar ester but with an ethyl group instead of a 3-methylbutyl group.
These compounds share similar chemical properties but may differ in their reactivity and applications due to the variations in their structures.
Eigenschaften
CAS-Nummer |
25415-77-4 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3-methylbutyl (E)-but-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-5-9(10)11-7-6-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+ |
InChI-Schlüssel |
JAVOYFHBJFLMRQ-SNAWJCMRSA-N |
SMILES |
CC=CC(=O)OCCC(C)C |
Isomerische SMILES |
C/C=C/C(=O)OCCC(C)C |
Kanonische SMILES |
CC=CC(=O)OCCC(C)C |
Key on ui other cas no. |
25415-77-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[p-(Hexyloxy)phenyl]propionic acid](/img/structure/B1618196.png)













